molecular formula C21H25F2N3O2 B2970531 2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 906159-83-9

2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2970531
CAS No.: 906159-83-9
M. Wt: 389.447
InChI Key: YEMASFNVWFPTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C21H25F2N3O2 and its molecular weight is 389.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Imaging Agents

Synthesis of PET Imaging Agents

One study describes the synthesis of a compound with a similar structural motif, aimed at developing new PET (Positron Emission Tomography) imaging agents for the visualization of B-Raf(V600E) mutations in cancers. The complex synthesis process involved multiple steps, highlighting the compound's potential application in diagnostic imaging and cancer research (Wang et al., 2013).

Neuroleptic Activity

Neuroleptic Activity of Benzamides

Research into benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines, including compounds with structural similarities to the query compound, has shown promising neuroleptic activity. These compounds were evaluated for their effects on stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).

Serotonin Receptor Ligands

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine compounds, featuring structural components akin to the queried compound, have been studied for their affinity towards serotonin receptors. These studies aim to develop agents with high affinity for 5-HT1A receptors, showcasing the potential of such compounds in neuroscience and pharmacology research (Glennon et al., 1988).

Synthesis and Chemical Properties

Rh(III)-Catalyzed Alkenylation

A study involving the rhodium(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers, including β-H elimination, showcases the synthetic versatility of compounds with similar frameworks. This research underscores the potential for creating difluorinated compounds, which are of significant interest in pharmaceutical and agrochemical industries (Cui et al., 2023).

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O2/c1-25-10-12-26(13-11-25)19(15-6-8-16(28-2)9-7-15)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMASFNVWFPTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.